1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
1-bromo-8-chloro-3-propan-2-ylimidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN3/c1-5(2)9-13-7(10)6-8(11)12-3-4-14(6)9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSYRZCZPYITRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CN=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination at Position 8
Chlorine is often introduced during the initial cyclization step by using chlorinated precursors. For instance, 3-chloropyrazine derivatives are readily available starting materials. In cases where chlorination is required post-cyclization, reagents like N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) at 50–80°C can achieve selective substitution.
Bromination at Position 1
Bromine is introduced via electrophilic aromatic substitution (EAS) or metal-mediated coupling. N-Bromosuccinimide (NBS) in DMF at 100–110°C under inert atmosphere is effective for regioselective bromination. For example, iodination of 8-chloro-3-methylimidazo[1,5-a]pyrazine with N-iodosuccinimide (NIS) in DMF at 110°C for 24 hours achieves >90% conversion, suggesting bromination would follow similar kinetics.
Optimized Bromination Protocol
Introduction of the Propan-2-yl Group
The isopropyl substituent at position 3 is typically incorporated via one of two routes:
Pre-functionalization of the Pyrazine Core
Starting with 2-bromo-3-(propan-2-yl)pyrazine ensures the isopropyl group is present before cyclization. This method avoids competing reactions during later stages. The propan-2-yl group is introduced using Friedel-Crafts alkylation or Pd-catalyzed coupling with isopropylboronic acid.
Post-cyclization Alkylation
Alternatively, the imidazo[1,5-a]pyrazine core can undergo alkylation with isopropyl iodide or bromide in the presence of a base (e.g., K₂CO₃) and a polar solvent (e.g., DMF). However, this approach may suffer from poor regioselectivity and lower yields (~50–65%).
Purification and Characterization
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Characterization data for analogous compounds include:
1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine
Industrial-Scale Production Considerations
Large-scale synthesis requires optimizing cost and efficiency:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for cyclization and halogenation steps.
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Catalyst Recycling : Pd-based catalysts (e.g., Pd(PPh₃)₄) are recovered via filtration and reused.
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Waste Management : Halogenated byproducts are neutralized with aqueous Na₂S₂O₃ before disposal.
Challenges and Mitigation Strategies
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Regioselectivity in Halogenation : Competing bromination at position 6 is minimized by steric hindrance from the propan-2-yl group.
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Oxidative Degradation : Storing intermediates under argon at –20°C prevents decomposition.
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Purity Standards : HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures ≥98% purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The imidazo[1,5-a]pyrazine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine has a molecular formula of and a molecular weight of 255.12 g/mol. Its structure features a bromine atom and a chlorine atom attached to an imidazo[1,5-a]pyrazine core, which is known for its heterocyclic properties that lend themselves to various biological activities.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. Studies have indicated that imidazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have been tested against strains of Escherichia coli and Staphylococcus aureus, demonstrating notable antibacterial activity .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Research into N-heterocycles has revealed their efficacy against viruses such as hepatitis C and influenza . The mechanism of action typically involves the inhibition of viral replication or interference with viral entry into host cells.
Anticancer Activity
There is growing evidence supporting the anticancer properties of imidazo[1,5-a]pyrazine derivatives. Studies have suggested that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation .
Case Study 1: Antimicrobial Screening
In a series of experiments conducted to evaluate the antimicrobial efficacy of imidazo[1,5-a]pyrazine derivatives, this compound was synthesized and tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 125 μg/mL against E. coli, highlighting its potential as an antibacterial agent .
Case Study 2: Antiviral Research
A study published in the Journal of Medicinal Chemistry explored the antiviral activity of various imidazole derivatives. The findings revealed that certain derivatives exhibited potent inhibitory effects on viral replication in vitro, suggesting that this compound could be developed further as an antiviral therapeutic agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural Isomerism: Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine
The key distinction lies in the ring fusion pattern:
- Imidazo[1,5-a]pyrazine : Bridged nitrogen at position 1 (imidazole) and 5 (pyrazine) (Figure 1a).
- Imidazo[1,2-a]pyrazine : Bridged nitrogen at position 1 (imidazole) and 2 (pyrazine) (Figure 1b).
Substituent Effects: Halogens vs. Alkyl/Aryl Groups
Halogen-Substituted Derivatives
- Chlorine at position 8 improves metabolic stability by reducing oxidative degradation .
- 3-Bromo-8-chloroimidazo[1,2-a]pyrazine (): A structural isomer with bromine at position 3. The shifted halogen reduces steric hindrance compared to the 1-bromo derivative, altering target selectivity .
Alkyl/Aryl-Substituted Derivatives
- 3-(Propan-2-yl) Group : The isopropyl substituent increases lipophilicity (logD ~2.5–3.0), enhancing blood-brain barrier penetration compared to polar groups like morpholine (logD ~1.0) .
- 8-Morpholinoimidazo[1,2-a]pyrazines (): Morpholine improves solubility but reduces CNS activity due to higher polarity .
Table 2: Substituent Impact on Properties
Kinase Inhibition
- The target compound’s bromo and chloro substituents mimic ATP-binding motifs, as seen in BMS-279700 (a p56Lck kinase inhibitor with anti-inflammatory activity) .
- Imidazo[1,5-a]pyrazines : Exhibit selectivity for MEK and mTOR kinases due to the 1,5-a scaffold’s geometry .
- Imidazo[1,2-a]pyrazines : Target bacterial type IV secretion systems () and viral proteases .
PDE10 Inhibition
- Aryl-substituted imidazo[1,5-a]pyrazines () show IC50 values <100 nM for PDE10, while alkyl derivatives like the target compound may require optimization for potency .
Biological Activity
1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of bromine and chlorine substituents on the imidazo[1,5-a]pyrazine core, which plays a significant role in its biological interactions. The molecular formula is with a molecular weight of 255.12 g/mol. Its structure can be represented as follows:
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through the inhibition of specific enzymes and kinases. The mechanism involves binding to the active sites of target proteins, thereby modulating various signaling pathways critical in disease processes such as cancer and inflammation.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several kinases. For instance, studies have shown that it effectively inhibits checkpoint kinase 1 (CHK1), which is vital for DNA damage response pathways. The inhibition of CHK1 can lead to increased susceptibility of cancer cells to chemotherapeutic agents by abrogating cell cycle checkpoints.
Study 1: CHK1 Inhibition
A study published in Nature demonstrated the compound's ability to inhibit CHK1 with an IC50 value in the low micromolar range. The study utilized human colon carcinoma cell lines to assess cytotoxicity and checkpoint abrogation, revealing that the compound could effectively promote cell death in response to DNA-damaging agents like etoposide .
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | CHK1 | 150 | Effective in promoting apoptosis in HT29 cells |
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds that also exhibit kinase inhibition.
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| Compound A | Similar imidazole core | Lacks halogen substituents |
| Compound B | Contains a quinoline core | Different pharmacological profiles |
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of halogenated intermediates. Key steps include:
- Reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol under reflux (80°C, 20 h), yielding a major regioisomer (44.7% yield) .
- Optimize conditions by varying solvents (e.g., dichloroethane for crystallization), temperature, and stoichiometry. Use TLC or HPLC to monitor reaction progress.
- Table 1 : Comparative Synthesis Conditions
| Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromo-1-(6-bromo-3-pyridyl)ethanone + 2-amino-3-methylpyrazine | 2-Propanol | 80 | 20 | 44.7 | |
| Silylformamidine + 4-chloropyrazolo[1,5-a]pyrazine | Dry DMSO | RT | 96 | 93 |
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to confirm substitution patterns (e.g., δ = 142.1 ppm for aromatic carbons) .
- Mass Spectrometry : ESI-QTOF for accurate mass determination (e.g., [M+H] = 550.0978 observed vs. 550.0816 calculated) .
- X-ray Crystallography : Resolve regioselectivity issues (e.g., dihedral angle of 16.2° between pyridine and imidazopyrazine planes) .
- HPLC : Ensure ≥97% purity using C18 columns with acetonitrile/water gradients .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Store at 2–8°C in sealed, moisture-proof containers under inert gas (e.g., argon) .
- Avoid prolonged exposure to light or humidity. Use anhydrous solvents (e.g., DMSO-d) for NMR analysis to prevent decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
- Methodological Answer :
- Use steric/electronic directing groups (e.g., isopropyl at position 3) to guide substitution to position 2 or 8 .
- Computational modeling (DFT) predicts reactivity: Electron-deficient positions (C-8) favor electrophilic attack. Validate with X-ray data .
- Table 2 : Regioselectivity in Substitution Reactions
| Position | Reactivity (DFT) | Experimental Yield (%) | Reference |
|---|---|---|---|
| C-2 | High (electron-deficient) | 44.7 | |
| C-8 | Moderate (steric hindrance) | 32.1 |
Q. What strategies are employed to resolve contradictions in spectral data (e.g., unexpected NMR shifts or mass spec fragments)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Isotopic Labeling : Use -labeled precursors to confirm nitrogen connectivity in imidazo-pyrazine systems .
- High-Resolution MS/MS : Differentiate isobaric fragments (e.g., m/z 359 vs. 345) .
Q. What computational methods are suitable for predicting the reactivity or biological activity of derivatives?
- Methodological Answer :
- Molecular Docking : Screen derivatives against kinase targets (e.g., CDK inhibitors) using AutoDock Vina .
- QSAR Models : Correlate substituent electronegativity (e.g., Br, Cl) with logP and IC values .
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound's bioisosteric analogues?
- Methodological Answer :
- Replace Br/Cl with bioisosteres (e.g., CF or CN) and assess kinase inhibition .
- Synthesize analogues via Groebke-Blackburn-Bienaymé multicomponent reactions (e.g., 20+ adenine-mimetic compounds) .
- Table 3 : SAR of Key Analogues
| Substituent | Kinase IC (nM) | Solubility (μM) | Reference |
|---|---|---|---|
| Br/Cl | 12.3 | 18.7 | |
| CF/Cl | 8.9 | 22.1 |
Q. What methodological approaches are used to study the compound's interactions with biological targets like kinase enzymes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
